N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide
Description
N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a pyridin-4-ylmethylamino ketone side chain. This compound’s structure combines a benzamide core with a thiazole heterocycle and a pyridine-containing side chain, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[4-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(21-12-14-8-10-20-11-9-14)7-6-16-13-26-19(22-16)23-18(25)15-4-2-1-3-5-15/h1-5,8-11,13H,6-7,12H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXILRAUTLQQQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring, followed by the introduction of the benzamide and pyridine groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: This type of reaction can introduce new functional groups into the compound, potentially enhancing its biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of substituted thiazole derivatives.
Scientific Research Applications
N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and pyridine moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and analytical differences between N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide and related compounds from the literature:
Key Findings:
Structural Variations: The target compound’s pyridin-4-ylmethyl substituent distinguishes it from analogs like 4d and 4g, which feature pyridin-3-yl groups. This positional isomerism may influence binding affinity in biological targets (e.g., kinases or receptors) .
Synthetic Routes :
- Compounds 3a–g were synthesized via a conventional acetic acid-sodium acetate method, whereas 4d–i required multi-step nucleophilic substitutions. The target compound may share synthetic parallels with 4d–g due to its thiazole-amide backbone .
Spectroscopic Characterization :
- While the target’s spectral data are unreported, analogs like 4d and 4g were validated using ¹H/¹³C NMR and HRMS, confirming substituent integration and purity. For example, the morpholine protons in 4d resonate at δ 3.7 ppm, whereas the target’s pyridin-4-ylmethyl group would likely show distinct aromatic and methylene signals .
Biological Potential: Compounds 3a–g demonstrated antimicrobial activity, while 4d–i were hypothesized as kinase inhibitors. The target’s pyridin-4-ylmethyl group may enhance interactions with ATP-binding pockets in kinases, similar to pyridin-3-yl analogs .
Biological Activity
N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 384.4 g/mol. The structure includes a thiazole ring, a benzamide moiety, and a pyridine group, which are key components contributing to its biological activity.
Anticancer Activity
Research indicates that derivatives of benzamide compounds, including those similar to this compound, exhibit promising anticancer properties. For instance, certain thiazole-containing compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting mitotic processes. A study highlighted a related compound that arrested cells in mitosis, leading to cellular death, suggesting that similar mechanisms may be applicable to the compound .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Benzamide derivatives have demonstrated efficacy against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, pyrrole-benzamide derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the benzamide structure can enhance antimicrobial potency .
Case Study 1: Anticancer Efficacy
In a study focusing on thiazole derivatives, researchers synthesized compounds structurally related to this compound and evaluated their effects on cancer cell lines. The results indicated that these compounds inhibited cell growth significantly at low micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of benzamide derivatives against clinical isolates of bacteria. The study found that certain compounds exhibited MIC values ranging from 3.12 to 12.5 μg/mL against resistant strains of bacteria, suggesting that modifications in the benzamide structure could lead to enhanced antimicrobial properties.
Data Table: Biological Activity Summary
| Activity Type | Compound | Target | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|---|
| Anticancer | Thiazole Derivative | Cancer Cell Lines | Low Micromolar | Apoptosis Induction |
| Antimicrobial | Benzamide Derivative | Staphylococcus aureus | 3.12 - 12.5 | Inhibition of Cell Growth |
Q & A
Q. How can researchers optimize the synthesis of N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide to improve yield and purity?
Synthetic optimization requires precise control of reaction parameters. Key steps include:
- Temperature modulation : Maintaining 60–80°C during amide coupling to minimize side reactions .
- pH adjustment : Neutral to slightly basic conditions (pH 7.5–8.5) to stabilize intermediates .
- Reaction time monitoring : Using TLC or HPLC to track conversion and terminate reactions at ~90% completion to avoid byproduct formation .
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity (>98%) using HPLC .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., pyridinylmethyl resonance at δ 8.5–8.7 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ m/z 438.12) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and retention time consistency .
Q. What in vitro assays are suitable for initial bioactivity screening?
Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for kinases (e.g., EGFR, VEGFR) due to the thiazole moiety’s affinity for ATP-binding pockets .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination over 72 hours .
- Cellular uptake : LC-MS/MS quantification in lysates to correlate bioactivity with intracellular concentration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
Systematic SAR strategies include:
- Substituent variation : Replace pyridin-4-ylmethyl with bulkier groups (e.g., pyrimidinyl) to assess steric effects on target binding .
- Scaffold hopping : Synthesize oxazole or imidazole analogs to compare thiazole’s role in potency .
- Computational modeling : Docking studies (AutoDock Vina) to predict binding modes with kinases or receptors, guided by triazolopyridazine analogs .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?
Address discrepancies via:
- Standardized protocols : Replicate assays under identical conditions (e.g., cell density, serum concentration) .
- Meta-analysis : Pool data from independent studies to identify outliers and validate trends using statistical tools (e.g., ANOVA) .
- Orthogonal assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .
Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?
Critical steps for moisture-sensitive intermediates:
Q. How can mechanistic studies elucidate the compound’s mode of action?
Integrate multi-omics and structural biology:
- Proteomics : SILAC (stable isotope labeling) to identify differentially expressed proteins in treated cells .
- X-ray crystallography : Co-crystallize with target enzymes (e.g., kinases) to resolve binding interactions at ≤2.0 Å resolution .
- Metabolomics : LC-HRMS to track metabolite changes linked to pathway inhibition (e.g., altered ATP levels in glycolysis) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
